

A Comparative Spectroscopic Guide to Ethyl Nitroacetate and Its Derivatives

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Compound of Interest

Compound Name: Ethyl nitroacetate

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For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic properties of key organic building blocks is paramount. This guide provides a detailed comparison of the spectroscopic data for **ethyl nitroacetate** and its α -substituted derivatives, offering valuable insights for compound characterization and reaction monitoring.

Ethyl nitroacetate is a versatile reagent in organic synthesis, serving as a precursor for a wide range of valuable compounds, including amino acids and various heterocyclic systems. The introduction of substituents at the α -carbon position significantly influences the molecule's electronic environment, leading to predictable shifts in its spectroscopic signatures. This guide presents a comparative analysis of ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data for **ethyl nitroacetate** and a selection of its derivatives to aid in their identification and characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **ethyl nitroacetate** and two representative derivatives: an α -alkyl derivative (ethyl 2-nitrobutanoate) and an α -aryl derivative (ethyl 2-nitro-2-phenylacetate). This comparison highlights the influence of the substituent on the spectral properties.

Table 1: ^1H NMR Spectral Data (CDCl_3 , δ in ppm)

Compound	-CH ₃ (ester) (t)	-CH ₂ - (ester) (q)	α -H (s/t)	Other Protons
Ethyl Nitroacetate	1.32	4.31	5.30 (s, 2H)	-
Ethyl 2-Nitrobutanoate	1.28	4.27	4.85 (t, 1H)	1.01 (t, 3H, -CH ₂ CH ₃), 2.15 (m, 2H, -CH ₂ CH ₃)
Ethyl 2-Nitro-2-phenylacetate	1.25	4.25	6.15 (s, 1H)	7.35-7.50 (m, 5H, Ar-H)

Table 2: ¹³C NMR Spectral Data (CDCl₃, δ in ppm)

Compound	-CH ₃ (ester)	-O-CH ₂ -	C=O	α -C	Other Carbons
Ethyl Nitroacetate	13.9	63.5	162.8	77.2	-
Ethyl 2-Nitrobutanoate	13.8	63.2	166.5	87.9	11.2 (-CH ₂ CH ₃), 24.8 (-CH ₂ CH ₃)
Ethyl 2-Nitro-2-phenylacetate	13.9	63.8	165.4	86.1	128.5, 129.1, 130.2, 132.7 (Ar-C)

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound	C=O Stretch	NO ₂ Asymmetric Stretch	NO ₂ Symmetric Stretch	C-O Stretch
Ethyl Nitroacetate	~1745	~1560	~1370	~1250
Ethyl 2-Nitrobutanoate	~1740	~1555	~1375	~1240
Ethyl 2-Nitro-2-phenylacetate	~1735	~1550	~1350	~1230

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragmentation Peaks
Ethyl Nitroacetate	133	88 [M-NO ₂] ⁺ , 60 [M-COOEt] ⁺ , 46 [NO ₂] ⁺
Ethyl 2-Nitrobutanoate	161	115 [M-NO ₂] ⁺ , 88, 73, 55
Ethyl 2-Nitro-2-phenylacetate	209	163 [M-NO ₂] ⁺ , 135, 105, 77

Experimental Protocols

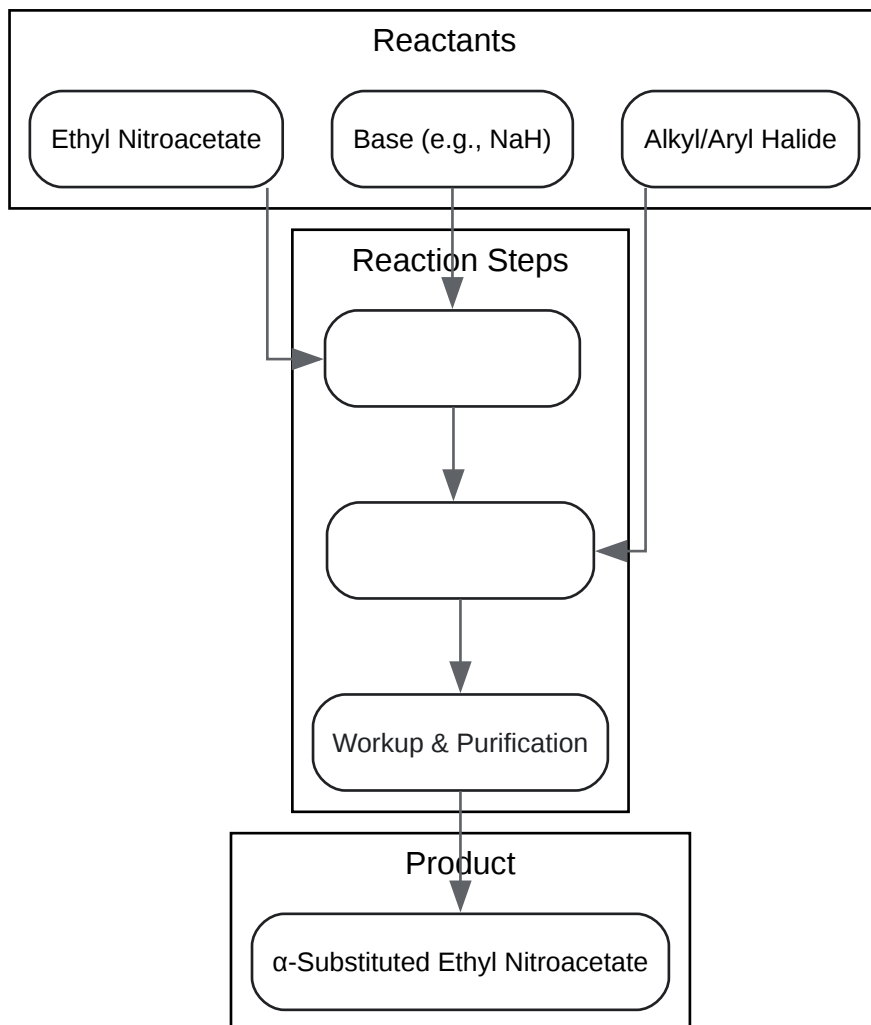
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols for the synthesis of α -substituted **ethyl nitroacetate** derivatives and their subsequent spectroscopic analysis.

General Synthesis of α -Substituted Ethyl Nitroacetate Derivatives

A common method for the synthesis of α -substituted **ethyl nitroacetate** derivatives is the alkylation or arylation of the enolate of **ethyl nitroacetate**.

Procedure:

- To a solution of **ethyl nitroacetate** (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) at 0 °C, a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 eq) is added portion-wise.
- The reaction mixture is stirred at this temperature for 30 minutes to an hour to ensure complete formation of the enolate.
- The appropriate alkyl or aryl halide (e.g., ethyl iodide, benzyl bromide) (1.0-1.2 eq) is then added dropwise to the solution.
- The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to yield the desired α -substituted **ethyl nitroacetate** derivative.

General Synthesis of α -Substituted Ethyl Nitroacetate Derivatives

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General synthesis workflow.

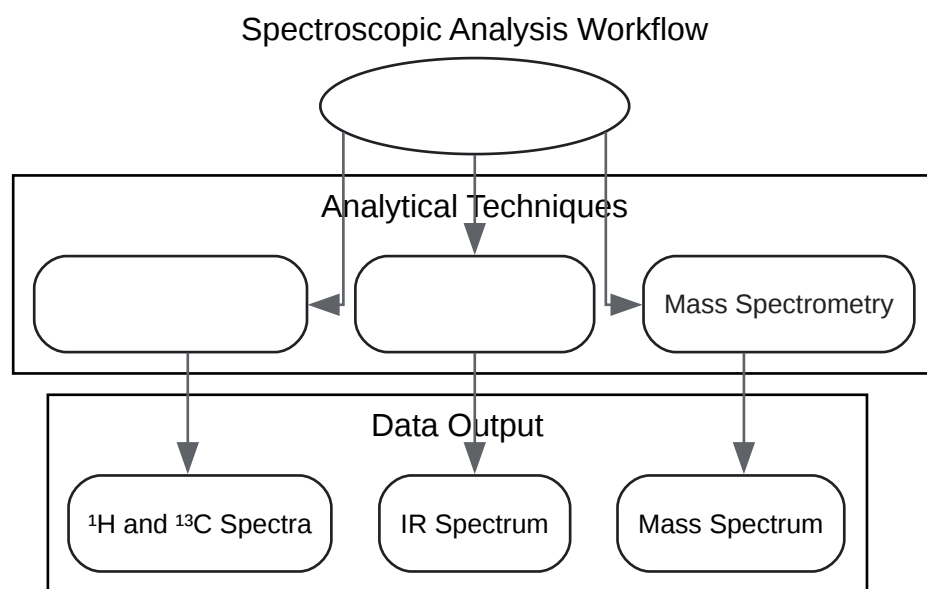
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm).

Fourier-Transform Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer using attenuated total reflectance (ATR) for liquid samples or as a thin film on

NaCl plates. Absorbance frequencies are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS): Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI). The mass-to-charge ratios (m/z) of the molecular ion and major fragments are reported.



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Workflow for spectroscopic analysis.

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